molecular formula C11H14N4O B1530607 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1478676-26-4

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No. B1530607
M. Wt: 218.26 g/mol
InChI Key: HMEVSUGZFSUMTR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving a compound depend on its structure and the conditions under which it is reacted. Without specific information about this compound, it’s difficult to predict its reactivity .

Scientific Research Applications

Synthesis and Characterization

The compound 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine and its derivatives have been synthesized and characterized in various studies. These compounds are of interest due to their potential biological activities. For instance, the synthesis, characterization, and bioactivities of pyrazole derivatives have been explored, identifying antitumor, antifungal, and antibacterial pharmacophore sites. The structural elucidation includes techniques like FT-IR, UV-visible, proton NMR spectroscopy, mass spectroscopy, and single crystal X-ray crystallography. Theoretical physical and chemical properties calculations have been performed to understand the biological activity against breast cancer and microbes (Titi et al., 2020).

Antimicrobial and Insecticidal Evaluation

Compounds related to 2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine have been evaluated for their antimicrobial potential. The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation and their evaluation against Pseudococcidae insects for insecticidal activity, as well as selected microorganisms for antibacterial potential, highlight the compound's relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).

Enzyme Inhibition Studies

Research on N-alkylated pyrazolo[3,4-d]pyrimidine analogs has shown their efficacy in inhibiting key enzymes like acetylcholinesterase and carbonic anhydrase, indicating potential for therapeutic applications. This demonstrates the compound's role in pharmacology, particularly in relation to cognitive disorders and other diseases where enzyme inhibition is beneficial (Aydin et al., 2021).

Structural Optimization for Pharmacological Activity

The compound's derivatives have been optimized for pharmacological activities, such as PDE9A inhibition, demonstrating significant in vitro and in vivo pharmacokinetics properties. This includes advancements in clinical trials, highlighting the compound's potential in treating cognitive disorders by elevating central cGMP levels in the brain and CSF of rodents. The procognitive activity and synaptic stabilization observed in models underscore its therapeutic potential (Verhoest et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information about this compound, it’s difficult to provide a safety assessment .

Future Directions

The future directions for research on a compound depend on its properties and potential applications. Without specific information about this compound, it’s difficult to predict future research directions .

properties

IUPAC Name

2-(oxan-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O/c12-9-6-13-11-5-10(14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEVSUGZFSUMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN3C=C(C=NC3=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 3
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 4
Reactant of Route 4
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 5
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 6
2-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine

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